molecular formula C8H11NO2 B164487 5-Amino-4-methoxy-2-methylphenol CAS No. 137290-78-9

5-Amino-4-methoxy-2-methylphenol

Cat. No.: B164487
CAS No.: 137290-78-9
M. Wt: 153.18 g/mol
InChI Key: MUHQJMUYRYHUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-methoxy-2-methylphenol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, characterized by the presence of an amino group at the 5th position, a methoxy group at the 4th position, and a methyl group at the 2nd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-4-methoxy-2-methylphenol can be synthesized through several methods. One common approach involves the nitration of 4-methoxy-2-methylphenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methoxy-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-4-methoxy-2-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including dyes and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: this compound is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-methoxy-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methoxyphenol
  • 4-(2-Amino-ethyl)-2-methoxy-phenol
  • 2-Methoxy-5-(phenylamino)methyl)phenol

Uniqueness

5-Amino-4-methoxy-2-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

CAS No.

137290-78-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-amino-4-methoxy-2-methylphenol

InChI

InChI=1S/C8H11NO2/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4,10H,9H2,1-2H3

InChI Key

MUHQJMUYRYHUIW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)N)OC

Canonical SMILES

CC1=CC(=C(C=C1O)N)OC

Synonyms

Phenol, 5-amino-4-methoxy-2-methyl-

Origin of Product

United States

Synthesis routes and methods

Procedure details

320 mg of 10% palladium-on-carbon, 2.90 g (15.8 mmol) of 2-methyl-4-methoxy-5-nitrophenol and 75 ml of ethanol were fed into an autoclave (300 ml). The mixture was then hydrogenated at 50° C. under 50 kg/cm2 for 5 hours. After allowing to cool, the catalyst was filtered off and the solvent was distilled off under reduced pressure. Thus 19.0 g (12.4 mmol) of 2-methyl-4-methoxy-5-aminophenol was obtained in the form of brown crystals. The 1H-NMR spectra of this product showed no impurities. The yield was 78%.
Name
2-methyl-4-methoxy-5-nitrophenol
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
320 mg
Type
catalyst
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

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